Cas no 83171-39-5 ([4-(methylsulfanyl)phenyl]methanamine)

[4-(methylsulfanyl)phenyl]methanamine structure
83171-39-5 structure
Product Name:[4-(methylsulfanyl)phenyl]methanamine
N.o CAS:83171-39-5
MF:C8H11NS
MW:153.24464058876
MDL:MFCD01310831
CID:721213
PubChem ID:2760080
Update Time:2025-05-28

[4-(methylsulfanyl)phenyl]methanamine Propriedades químicas e físicas

Nomes e Identificadores

    • RARECHEM AL BW 2147
    • 4-METHYLSULFANYL-BENZYLAMINE
    • 1-[4-(methylthio)phenyl]methanamine
    • (4-(Methylthio)phenyl)MethanaMine
    • (4-methylsulfanylphenyl)methanamine
    • 4-(METHYLTHIO)BENZYL AMINE
    • Benzenemethanamine,4-(methylthio)-
    • 4-methylsulfanylbenzylamine
    • 4-methylthiobenzyl amine
    • p-methylthiobenzylamine
    • [4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzenemethanamine (ACI)
    • Benzylamine, p-(methylthio)- (7CI)
    • 1-(4-(Methylthio)phenyl)methanamine
    • 4-(Methylthio)benzylamine
    • Benzenemethanamine, 4-(methylthio)-
    • 4-(methylthio)-benzylamine
    • ALBB-005369
    • DTXSID50375013
    • BBL037745
    • SB76187
    • 83171-39-5
    • CHEMBL4557283
    • FS-1205
    • MFCD01310831
    • CS-0206938
    • AKOS000266433
    • 1-[4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzylamine, AldrichCPR
    • SCHEMBL2092148
    • BP-21172
    • [4-(methylthio)benzyl]amine
    • EN300-54196
    • STK503376
    • SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • Z54751956
    • SY062628
    • 4-methylthiobenzylamine
    • MDL: MFCD01310831
    • Inchi: 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
    • Chave InChI: SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(CN)=CC=1

Propriedades Computadas

  • Massa Exacta: 153.06100
  • Massa monoisotópica: 153.06122053g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 87.3
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.3
  • Superfície polar topológica: 51.3Ų

Propriedades Experimentais

  • Cor/Forma: NA
  • Densidade: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 144-149 ºC (6 Torr)
  • Ponto de Flash: 114.2±22.6 ºC,
  • Solubilidade: 微溶 (3.5 g/L) (25 ºC),
  • PSA: 51.32000
  • LogP: 2.56750

[4-(methylsulfanyl)phenyl]methanamine Informações de segurança

[4-(methylsulfanyl)phenyl]methanamine Dados aduaneiros

  • CÓDIGO SH:2930909090
  • Dados aduaneiros:

    中国海关编码:

    2930909090

    概述:

    2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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[4-(methylsulfanyl)phenyl]methanamine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
Referência
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; et al, Nature Catalysis, 2022, 5(1), 20-29

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referência
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; et al, ChemRxiv, 2021, 1, 1-15

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Cyclization of benzylaminonitriles. Part 5. Alkylthio and arylthio activating groups
Euerby, Melvin R.; et al, Journal of Chemical Research, 1982, (9), 240-1

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium Solvents: Methanol
2.1 Solvents: Diethyl ether
Referência
Butylboronic acid as a convenient reagent for the separation of isomeric cis,trans-cycloalkanediols
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1962, 27, 4708-9

Método de produção 5

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 6

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 7

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referência
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referência
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; et al, Chem Catalysis, 2023, 3(8),

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 24 h, 130 °C
Referência
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; et al, Nature Communications, 2018, 9(1), 1-12

Método de produção 11

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referência
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 12

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referência
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 13

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referência
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 14

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide ,  1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 15

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 16

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referência
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 17

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 18

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 19

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Método de produção 20

Condições de reacção
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

[4-(methylsulfanyl)phenyl]methanamine Raw materials

[4-(methylsulfanyl)phenyl]methanamine Preparation Products

[4-(methylsulfanyl)phenyl]methanamine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83171-39-5)[4-(methylsulfanyl)phenyl]methanamine
Número da Ordem:A840518
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:50
Preço ($):214.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83171-39-5)[4-(methylsulfanyl)phenyl]methanamine
A840518
Pureza:99%
Quantidade:5g
Preço ($):214.0
E- mail